1H,1H,2H,2H-Perfluorododecyltriethoxysilane

Overview

Description

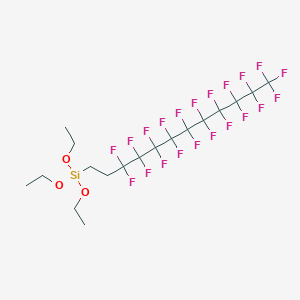

1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES) is a fluoroalkylsilanes (FAS) with low surface energy and high wettability due to the presence of fluorinated carbons . It is used as a superhydrophobic agent for synthesizing various functional coatings .

Molecular Structure Analysis

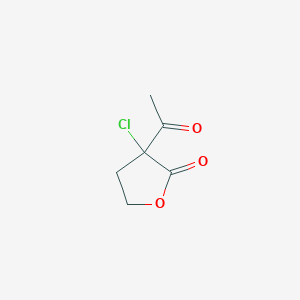

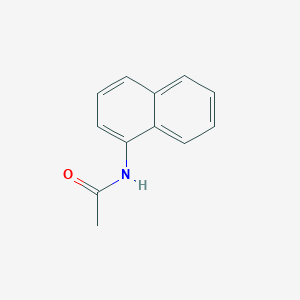

The molecular formula of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane is C16H19F17O3Si . The molecular weight is 610.38 . The structure includes a silicon atom bonded to three ethoxy groups and a perfluorodecyl group .Physical And Chemical Properties Analysis

1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a liquid with a density of 1.389 g/mL at 25 °C . It has a refractive index (n20/D) of 1.342 . The boiling point is between 209-230 °C . It is miscible with ethanol and tetrahydrofuran .Scientific Research Applications

Hydrophobic Coating Development

1H,1H,2H,2H-Perfluorododecyltriethoxysilane: is widely used in the development of hydrophobic coatings due to its low surface energy and high wettability properties. These coatings are applied to various surfaces to impart water-repellent characteristics, making them useful for anti-corrosion, anti-icing, and self-cleaning applications .

Functionalization of Ceramic Membranes

This compound is utilized to functionalize hydrophobic ceramic membranes with nanosized pores. The functionalization process enhances the membranes’ separation capabilities, making them suitable for water treatment, gas separation, and catalytic reactors .

Medical Device Coatings

The unique properties of 1H,1H,2H,2H-Perfluorododecyltriethoxysilane allow for the coating of nanosized medical devices. These coatings can improve the biocompatibility and durability of medical implants and devices, as well as reduce the risk of bacterial adhesion and biofilm formation .

Anti-Reflective Coatings

In the field of optics, this silane is used to create anti-reflective coatings. These coatings are critical for improving the efficiency of optical instruments and reducing glare in eyewear and electronic displays .

Release Coatings

Release coatings are essential in manufacturing processes where non-stick properties are required1H,1H,2H,2H-Perfluorododecyltriethoxysilane is applied to create such coatings, which are particularly useful in mold release applications and packaging materials .

Soil Repellent Coatings

The compound is also employed in the production of soil repellent coatings. These coatings protect textiles and other materials from stains and dirt, thereby extending their lifespan and maintaining their aesthetic appearance .

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDTES) is a fluoroalkylsilane (FAS) that primarily targets surfaces, such as ceramic membranes and crystals . Its role is to modify these surfaces to alter their properties, such as hydrophobicity .

Mode of Action

PFDTES interacts with its targets by forming a coating on the surface. This coating is characterized by low surface energy and high wettability due to the presence of fluorinated carbons . The compound’s mode of action is based on the formation of this superhydrophobic coating, which significantly changes the surface properties of the target.

Pharmacokinetics

Its primary use is as a surface-modifying agent in materials science .

Result of Action

The result of PFDTES action is the creation of a hydrophobic coating on the target surface. This coating can significantly alter the surface’s interaction with liquids, leading to high wetting properties and contact angles . For example, when used to functionalize hydrophobic ceramic membranes, it can enhance the membrane’s performance in applications like water treatment .

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F21O3Si/c1-4-40-43(41-5-2,42-6-3)8-7-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEUJTRPCBXYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2Si(OCH2CH3)3, C18H19F21O3Si | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382354 | |

| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H,2H,2H-Perfluorododecyltriethoxysilane | |

CAS RN |

146090-84-8 | |

| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)

![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)